Pholedrine sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Pholedrine sulphate can be synthesized through various synthetic routes. One common method involves the methylation of 4-hydroxyamphetamine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Stability and Degradation

Pholedrine sulphate’s stability varies significantly with environmental conditions.

Key Findings:

-

Wastewater Stability:

Studies in filtered and unfiltered wastewater show pholedrine degrades via microbial action and hydrolysis. At 20°C, its half-life is 12–48 hours, depending on pH and organic content . -

Acid/Base Stability:

Under acidic conditions (pH 2), pholedrine remains stable for >72 hours. In alkaline environments (pH 10), rapid decomposition occurs, forming 4-hydroxyphenylacetone .

Table 2: Stability in Aqueous Systems

Metabolic and Enzymatic Reactions

As a major metabolite of methamphetamine, pholedrine forms via hepatic cytochrome P450-mediated hydroxylation:

MethamphetamineCYP2D6Pholedrine

This pathway accounts for 15–20% of methamphetamine metabolism in humans . In forensic contexts, pholedrine’s presence in wastewater correlates with methamphetamine consumption, offering a biomarker for epidemiological studies .

Analytical Characterization

This compound is characterized using advanced spectroscopic and chromatographic techniques:

Key Methods:

-

Nuclear Magnetic Resonance (NMR):

1H NMR (CDCl3): δ 2.15 (s, 3H, CH3), 3.63 (s, 2H, CH2), 3.81–3.90 (s, 9H, OCH3) . -

Mass Spectrometry:

HRMS (ESI): [M + Na]+ m/z 247.0946 (calculated), 247.0942 (observed) . -

Chromatography:

Reversed-phase HPLC with UV detection (λ = 254 nm) confirms >98% purity .

Table 3: Analytical Data

| Technique | Key Parameters | Results |

|---|---|---|

| 1H NMR | 400 MHz, CDCl3 | Full structural assignment |

| HRMS | ESI+, resolution 30,000 | Accurate mass confirmation |

| HPLC | C18 column, 80–100% MeOH gradient | Retention time: 8.2 min |

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Pholedrine sulphate acts primarily as a cardiovascular agent. It exerts hypertensive effects, increasing blood pressure and heart rate through adrenergic stimulation. High doses can lead to severe complications, including respiratory paralysis and hyperthermia, as evidenced by a case study involving a 15-year-old girl who experienced critical agitation and hallucinations due to pholedrine intoxication. Toxicological analysis revealed significant concentrations of pholedrine in her blood and urine, highlighting its potent physiological effects and the risks associated with misuse .

Diagnostic Uses in Ophthalmology

One of the primary applications of this compound is in ophthalmology, particularly for diagnosing Horner's syndrome. As a topical agent, it induces pupil dilation by mimicking the effects of norepinephrine on the sympathetic nervous system. This property allows clinicians to assess neurological conditions effectively .

Teratogenic Studies

Research has investigated the teratogenic potential of pholedrine when used by pregnant women. A comprehensive study involving over 60,000 cases found no significant association between pholedrine use during pregnancy and congenital abnormalities in infants. The findings suggest that pholedrine does not pose a higher risk for adverse birth outcomes compared to controls, providing valuable insights into its safety profile during pregnancy .

Wastewater-Based Epidemiology

Recent studies have identified pholedrine as a potential biomarker for methamphetamine disposal in wastewater analysis. By measuring the levels of pholedrine in wastewater samples, researchers can estimate methamphetamine consumption within communities more accurately than relying solely on the parent compound. This application has been demonstrated in studies from South Australia and New Zealand, where correlations between pholedrine levels and direct disposal events were established .

Performance Enhancement Research

There have been investigations into the use of pholedrine as a performance-enhancing substance due to its stimulant properties. While some studies suggest it may improve alertness and focus, the evidence remains inconclusive and raises concerns about serious side effects that could outweigh potential benefits .

Analytical Chemistry Applications

Pholedrine is utilized in analytical chemistry for toxicological assessments. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS) methods have been developed to detect pholedrine in biological fluids with high sensitivity and specificity. For instance, a study established a limit of detection at 0.8 ng/ml, demonstrating its utility in forensic toxicology .

Mecanismo De Acción

Pholedrine sulphate exerts its effects by acting as a sympathomimetic agent. It stimulates the release of norepinephrine from nerve terminals, leading to increased adrenergic activity. This results in vasoconstriction, increased heart rate, and pupil dilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparación Con Compuestos Similares

Pholedrine sulphate is structurally similar to several other compounds, including:

Methamphetamine: Both are amphetamine derivatives, but pholedrine has a hydroxyl group at the para position.

Norpholedrine: Similar structure but lacks the N-methyl group.

Oxilofrine: Contains an additional hydroxyl group on the beta carbon.

Tyramine: A naturally occurring monoamine compound with a similar phenethylamine backbone. This compound is unique due to its specific hydroxylation pattern and its use in ophthalmology, which distinguishes it from other related compounds.

Propiedades

Número CAS |

6114-26-7 |

|---|---|

Fórmula molecular |

C20H32N2O6S |

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

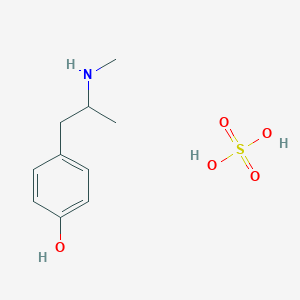

4-[2-(methylamino)propyl]phenol;sulfuric acid |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |

Clave InChI |

WUORSSYNZWHFQY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

SMILES canónico |

CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

Key on ui other cas no. |

6114-26-7 |

Pictogramas |

Corrosive; Acute Toxic; Irritant |

Números CAS relacionados |

370-14-9 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.